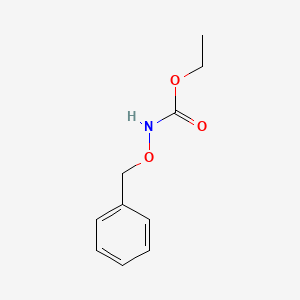

ethyl N-phenylmethoxycarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)11-14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCREYLPHMEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292182 | |

| Record name | ethyl(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-72-6 | |

| Record name | Ethyl N-(phenylmethoxy)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl(benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl N-Methoxy-N-Phenylcarbamate

A Note on Nomenclature: The compound "ethyl N-phenylmethoxycarbamate" is not found in established chemical literature. This guide focuses on the most probable intended structure, ethyl N-methoxy-N-phenylcarbamate , and provides a comprehensive analysis of its properties, drawing on data from closely related analogs where direct information is unavailable.

Introduction: Unveiling a Unique Carbamate Derivative

Ethyl N-methoxy-N-phenylcarbamate is a fascinating molecule belonging to the carbamate class of organic compounds. Its unique trifunctional nature, incorporating an ethyl ester, a phenyl group, and a methoxy group attached to the nitrogen atom, imparts a distinct set of physical and chemical properties. These characteristics make it a compound of interest for researchers in medicinal chemistry, agrochemistry, and materials science, where fine-tuning of lipophilicity, metabolic stability, and reactivity is paramount. This guide serves as a technical resource for scientists and professionals, offering a deep dive into the core physicochemical attributes of ethyl N-methoxy-N-phenylcarbamate, supplemented with comparative data from analogous structures to provide a comprehensive understanding.

Chemical Identity and Molecular Structure

A clear definition of the molecule is the foundation of any robust scientific investigation. This section outlines the key identifiers and structural representation of ethyl N-methoxy-N-phenylcarbamate.

Molecular Structure:

Caption: 2D structure of ethyl N-methoxy-N-phenylcarbamate.

Table 1: Chemical Identifiers for Ethyl N-Methoxy-N-Phenylcarbamate and Related Analogs

| Identifier | Ethyl N-Methoxy-N-Phenylcarbamate (Predicted) | Ethyl N-Phenylcarbamate[1] | Ethyl N-Methoxy-N-Methylcarbamate[2] |

| CAS Number | Not available | 101-99-5 | 6919-62-6 |

| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₂ | C₅H₁₁NO₃ |

| Molecular Weight | 195.21 g/mol | 165.19 g/mol | 133.15 g/mol |

| IUPAC Name | ethyl N-methoxy-N-phenylcarbamate | ethyl N-phenylcarbamate | ethyl N-methoxy-N-methylcarbamate |

| Canonical SMILES | CCOC(=O)N(C1=CC=CC=C1)OC | CCOC(=O)NC1=CC=CC=C1 | CCOC(=O)N(C)OC |

| InChI Key | (Predicted) | LBKPGNUOUPTQKA-UHFFFAOYSA-N | QKKFTUDASIMWMP-UHFFFAOYSA-N |

Physical and Chemical Properties: A Comparative Analysis

Direct experimental data for ethyl N-methoxy-N-phenylcarbamate is scarce. Therefore, this section presents predicted properties alongside experimentally determined values for its structural analogs, ethyl N-phenylcarbamate and ethyl N-methoxy-N-methylcarbamate, to provide a scientifically grounded estimation of its characteristics.

Table 2: Comparative Physical Properties

| Property | Ethyl N-Methoxy-N-Phenylcarbamate (Predicted) | Ethyl N-Phenylcarbamate[1] | Ethyl N-Methoxy-N-Methylcarbamate |

| Appearance | Colorless to pale yellow liquid or low melting solid | White crystalline solid[1] | Liquid |

| Melting Point | < 25 °C | 51-53 °C[1] | Not available |

| Boiling Point | > 200 °C (decomposes) | 237 °C[1] | Not available |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | Insoluble in cold water; soluble in alcohol, ether, and boiling water[1]. | Not available |

| Density | ~1.1 g/cm³ | 1.103 g/cm³ | Not available |

The presence of the N-methoxy group is expected to lower the melting point of ethyl N-methoxy-N-phenylcarbamate compared to ethyl N-phenylcarbamate due to a disruption in crystal lattice packing. The additional phenyl group would significantly increase the boiling point compared to ethyl N-methoxy-N-methylcarbamate.

Reactivity and Chemical Behavior

The reactivity of ethyl N-methoxy-N-phenylcarbamate is governed by the interplay of its constituent functional groups. The carbamate core is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than a simple ester.

Hydrolytic Stability:

The N-methoxy and N-phenyl substituents influence the electron density on the carbamate nitrogen and the carbonyl carbon, thereby affecting the rate of hydrolysis. The electron-withdrawing nature of the phenyl group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions compared to an N-alkyl carbamate. Conversely, the methoxy group can donate electron density through resonance, potentially mitigating this effect to some extent.

Thermal Stability:

Upon heating, carbamates can undergo decomposition. For N-aryl carbamates, decomposition can lead to the formation of isocyanates and the corresponding alcohol. In the case of ethyl N-phenylcarbamate, heating can yield phenyl isocyanate and ethanol. It is plausible that ethyl N-methoxy-N-phenylcarbamate would exhibit similar thermal decomposition pathways, though the presence of the N-methoxy group might introduce alternative decomposition routes. When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides[1].

Reactivity with Nucleophiles:

The carbonyl carbon of the carbamate is the primary site for nucleophilic attack. Reactions with strong nucleophiles, such as amines or Grignard reagents, would likely lead to the cleavage of the carbamate linkage.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of a molecule. While a dedicated spectrum for ethyl N-methoxy-N-phenylcarbamate is not publicly available, we can predict the key spectral features based on its structure and data from its analogs.

¹H NMR Spectroscopy (Predicted):

-

Ethyl group: A triplet corresponding to the methyl protons (~1.2-1.4 ppm) and a quartet for the methylene protons (~4.1-4.3 ppm).

-

Methoxy group: A singlet for the methoxy protons (~3.8-4.0 ppm).

-

Phenyl group: A multiplet in the aromatic region (~7.2-7.5 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Ethyl group: Resonances for the methyl (~14 ppm) and methylene (~62 ppm) carbons.

-

Methoxy group: A signal for the methoxy carbon (~60-65 ppm).

-

Carbonyl group: A peak for the carbonyl carbon in the range of 155-160 ppm.

-

Phenyl group: Multiple signals in the aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch: Bands in the region of 1200-1300 cm⁻¹.

-

C-N stretch: An absorption around 1350-1450 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 195. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45), the methoxy group (-31), and fragmentation of the phenyl ring.

Experimental Protocols: A Roadmap for Synthesis and Analysis

While a specific, validated synthesis for ethyl N-methoxy-N-phenylcarbamate is not reported in readily accessible literature, a plausible synthetic route can be designed based on established carbamate synthesis methodologies.

Proposed Synthesis Workflow

The most direct approach would involve the reaction of ethyl chloroformate with N-methoxy-N-phenylamine.

Caption: Proposed synthetic workflow for ethyl N-methoxy-N-phenylcarbamate.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of N-methoxy-N-phenylamine in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl N-methoxy-N-phenylcarbamate.

Analytical Workflow for Structural Verification

Sources

N-Substituted Carbamates: A Deep Dive into Their Mechanism of Action as Cholinesterase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-substituted carbamates represent a cornerstone in the design of cholinesterase inhibitors, with profound implications in both therapeutics and agriculture. Their intricate mechanism of action, characterized by a pseudo-irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), offers a compelling narrative of molecular interaction and enzyme kinetics. This guide provides a comprehensive exploration of the core principles governing the activity of N-substituted carbamates, from the fundamental chemical interactions within the enzyme's active site to the nuanced structure-activity relationships that dictate their potency and selectivity. We will delve into the detailed experimental methodologies for characterizing these inhibitors, dissect the molecular basis of resistance, and survey their toxicological profiles. This document is intended to serve as a definitive resource for professionals engaged in the research and development of novel carbamate-based compounds.

The Cholinergic Synapse: The Stage for Carbamate Action

To comprehend the mechanism of N-substituted carbamates, one must first appreciate the physiological context in which they operate: the cholinergic synapse. Here, the neurotransmitter acetylcholine (ACh) plays a pivotal role in mediating nerve impulses. Its action is terminated by the rapid hydrolysis catalyzed by acetylcholinesterase (AChE). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced and prolonged stimulation of cholinergic receptors. This fundamental principle underpins both the therapeutic applications and the toxicity of carbamates.

The Two-Step Dance: Unraveling the Pseudo-Irreversible Inhibition

N-substituted carbamates are classified as pseudo-irreversible inhibitors of cholinesterases. Their mechanism is a fascinating two-step process that distinguishes them from purely reversible or irreversible inhibitors.[1][2]

Step 1: Reversible Binding. Initially, the carbamate molecule (I) reversibly binds to the active site of the cholinesterase enzyme (E) to form a non-covalent enzyme-inhibitor complex (E•I). This initial association is governed by an equilibrium constant, Ki, and is influenced by the structural complementarity between the inhibitor and the enzyme's active site gorge.

Step 2: Covalent Carbamoylation. Following the initial binding, a nucleophilic attack by the catalytic serine residue (Ser200 in human AChE) on the carbonyl carbon of the carbamate occurs.[3] This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamoylated enzyme (E-C) and releases the alcohol or phenol "leaving group". This covalent modification renders the enzyme inactive.

The term "pseudo-irreversible" arises from the fact that the carbamoylated enzyme can be regenerated, albeit at a much slower rate than the deacetylation of the natural substrate, acetylcholine.[2] The rate of this spontaneous hydrolysis, known as decarbamoylation (k_decarbamoylation), is a critical determinant of the duration of inhibition.

Figure 1: General mechanism of pseudo-irreversible cholinesterase inhibition by N-substituted carbamates.

Structure-Activity Relationships: Tailoring Potency and Selectivity

The efficacy and selectivity of N-substituted carbamates are intricately linked to their chemical structure. Judicious modifications to the N-substituents and the leaving group can profoundly impact their interaction with AChE and BChE.

The Influence of N-Substituents

The nature of the substituents on the carbamoyl nitrogen is a key determinant of the inhibitor's properties:

-

Steric Bulk: Increasing the size of the N-alkyl groups generally leads to a slower rate of decarbamoylation, thereby prolonging the duration of inhibition.[4][5] For instance, the decarbamoylation rate constants decrease significantly as the substituents change from N-monomethyl to N,N-diethyl.[5] This is attributed to steric hindrance within the active site, which can distort the enzyme's conformation and impede the access of water molecules required for hydrolysis.[5]

-

Aromatic vs. Aliphatic Substituents: The presence of aromatic rings on the nitrogen can lead to additional interactions, such as π-π stacking, with aromatic residues in the active site gorge, potentially enhancing binding affinity. N-methyl-N-phenyl carbamates, for example, have shown potent inhibition.[6]

-

Selectivity for BChE: The active site gorge of BChE is larger and more accommodating than that of AChE. This structural difference can be exploited to design BChE-selective inhibitors by incorporating bulkier N-substituents that fit favorably into the BChE active site but are sterically hindered in the narrower AChE gorge.[6][7] N,N-diphenyl substituted carbamates, for instance, can interact with the peripheral anionic site (PAS) of BChE, contributing to their selectivity.[6]

The Role of the Leaving Group

The O-aryl or O-alkyl portion of the carbamate, which is expelled during the carbamoylation step, also plays a crucial role in determining the overall inhibitory potency. While the rate of decarbamoylation is primarily dictated by the carbamoyl moiety, the initial binding affinity (Ki) and the rate of carbamoylation (k2) are influenced by the leaving group's structure and electronic properties. A good leaving group can facilitate the carbamoylation step, leading to a more rapid onset of inhibition.

Quantitative Analysis of Inhibition: Experimental Protocols

A thorough understanding of the mechanism of action of N-substituted carbamates necessitates a rigorous quantitative analysis of their inhibitory kinetics.

The Ellman's Assay: A Workhorse for Measuring Cholinesterase Activity

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[5]

Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by cholinesterase to produce thiocholine and acetate. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the enzyme activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCh) solution (75 mM in deionized water)

-

Enzyme solution (AChE or BChE) of appropriate concentration in phosphate buffer.

-

Inhibitor stock solutions (in a suitable solvent like DMSO or ethanol).

-

-

Assay Procedure:

-

In a 96-well microplate or a cuvette, add phosphate buffer, DTNB solution, and the enzyme solution.

-

Add the N-substituted carbamate inhibitor at various concentrations (or the solvent as a control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for the carbamoylation reaction to proceed.

-

Initiate the enzymatic reaction by adding the ATCh substrate.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader or a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Figure 2: Workflow for determining the IC₅₀ of an N-substituted carbamate using the Ellman's assay.

Delving Deeper: Determination of Kinetic Constants

For a more in-depth mechanistic understanding, it is essential to determine the individual kinetic constants (Ki, k_inact, and k_decarbamoylation).

Determining Ki and k_inact (k₂): The Kitz-Wilson method is commonly employed for pseudo-irreversible inhibitors. This involves measuring the apparent first-order rate constant of inactivation (k_obs) at different inhibitor concentrations.

-

Incubate the enzyme with various concentrations of the carbamate inhibitor.

-

At different time points, withdraw aliquots and measure the residual enzyme activity using the Ellman's assay.

-

Plot the natural logarithm of the percentage of remaining activity versus time. The slope of this line gives -k_obs.

-

Plot k_obs versus the inhibitor concentration [I]. A hyperbolic fit to this data using the equation: k_obs = k_inact * [I] / (Ki + [I]) allows for the determination of both k_inact (the maximal rate of inactivation) and Ki (the dissociation constant for the initial reversible binding).

Determining k_decarbamoylation (k₃): The rate of spontaneous reactivation can be measured by following the recovery of enzyme activity over time after removal of the free inhibitor.

-

Incubate the enzyme with a high concentration of the carbamate inhibitor to ensure complete carbamoylation.

-

Remove the excess inhibitor by dialysis, gel filtration, or rapid dilution.

-

At various time points, measure the recovered enzyme activity.

-

Plot the enzyme activity versus time. The data should fit a first-order exponential recovery curve, from which the decarbamoylation rate constant (k_decarbamoylation) can be determined.

Molecular Interactions within the Active Site

The binding of N-substituted carbamates to cholinesterases is a highly specific process guided by a network of molecular interactions within the enzyme's active site gorge.

-

Catalytic Triad: The primary interaction is the covalent bond formation between the carbamate's carbonyl carbon and the hydroxyl group of the catalytic serine (Ser200 in AChE).[3] The other members of the catalytic triad, histidine (His440) and glutamate (Glu327), play crucial roles in activating the serine for nucleophilic attack.

-

Peripheral Anionic Site (PAS): Located at the entrance of the active site gorge, the PAS is rich in aromatic residues (e.g., Tyr70, Tyr121, Trp279 in Torpedo californica AChE).[8] It serves as an initial binding site for ligands and can allosterically modulate the catalytic activity at the active site.[8] Bulky N-substituents, particularly aromatic ones, on the carbamate can engage in hydrophobic and π-π stacking interactions with the PAS, influencing both binding affinity and selectivity.[6]

-

Acyl Pocket: This subsite accommodates the acyl portion of the substrate (or the carbamoyl group of the inhibitor). The size and shape of the acyl pocket differ between AChE and BChE, contributing to their substrate and inhibitor specificities. The larger acyl pocket of BChE can accommodate bulkier N-substituents on the carbamate.[6]

The Challenge of Resistance

The extensive use of carbamates as insecticides has led to the evolution of resistance in many insect populations. The primary mechanism of resistance is the modification of the target enzyme, acetylcholinesterase.[9][10]

-

Target-Site Mutations: Single or multiple point mutations in the gene encoding AChE can alter the amino acid sequence of the enzyme, particularly in and around the active site.[11][12] These mutations can reduce the binding affinity of carbamates or hinder the carbamoylation process, rendering the enzyme less sensitive to inhibition. Common mutations associated with carbamate resistance have been identified in various insect species.

-

Metabolic Resistance: Another mechanism involves the enhanced detoxification of carbamates by metabolic enzymes, such as esterases and cytochrome P450 monooxygenases, before they can reach their target site.[13]

Toxicological Profile: Beyond Cholinesterase Inhibition

While the primary mechanism of toxicity of N-substituted carbamates is the inhibition of cholinesterases, leading to a cholinergic crisis, it is important to consider their broader toxicological profile.[14]

-

Off-Target Effects: Some carbamates may interact with other receptors and enzymes in the body, leading to off-target effects. The design of highly selective inhibitors is crucial to minimize such undesirable interactions.[4][15]

-

Metabolism: Carbamates are metabolized in the body, primarily in the liver, through hydrolysis of the carbamate ester linkage and oxidation of the N-substituents.[4] The rate and pathway of metabolism can influence the duration of action and the potential for toxicity. The metabolic stability of carbamates can vary significantly depending on their structure.[4]

-

Prodrug Strategies: The carbamate functionality can be strategically employed in prodrug design to improve the pharmacokinetic properties of parent drugs containing hydroxyl or amine groups.[6] In such cases, the carbamate is designed to be cleaved in vivo to release the active therapeutic agent.

Conclusion and Future Perspectives

N-substituted carbamates continue to be a rich source of inspiration for the development of novel therapeutic agents and pest control strategies. A profound understanding of their mechanism of action, from the intricacies of their interaction with the cholinesterase active site to the broader physiological consequences of their use, is paramount for the rational design of more effective and safer compounds. Future research will likely focus on leveraging computational modeling and structural biology to design carbamates with enhanced selectivity for specific cholinesterase isoforms or even for mutant forms of the enzyme to combat resistance. Furthermore, the exploration of carbamates as multifunctional ligands, capable of targeting other pathological pathways in addition to cholinesterase inhibition, holds significant promise for the treatment of complex multifactorial diseases like Alzheimer's.

References

-

Kratký, M., Stolaříková, J., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 191. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Hanna, G. S., & Taylor, P. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Biochemistry, 57(35), 5223–5230. [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

-

Zand, F., & Boskabady, M. H. (2020). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 25(11), 2658. [Link]

-

Kratký, M., et al. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. Molecules, 17(9), 10136–10151. [Link]

-

Čolović, M. B., Krstić, D. Z., Petrović, S. D., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

-

Mutero, A., Pralavorio, M., Sbordoni, V., & Fournier, D. (1994). Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations. Proceedings of the National Academy of Sciences, 91(13), 5922–5926. [Link]

-

Lin, G., et al. (2005). Probing the peripheral anionic site of acetylcholinesterase with quantitative structure activity relationships for inhibition by biphenyl-4-acyoxylate-4'-N-Butylcarbamates. Journal of biochemical and molecular toxicology, 19(4), 221–229. [Link]

-

Žanić, T. D., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1258. [Link]

-

Garlich, F. M., & Ten Eick, A. J. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Khan, H. A. A., Akram, W., Shad, S. A., & Lee, J. J. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies, 29(1), 447–453. [Link]

-

Bourne, Y., et al. (2004). "Back door" opening implied by the crystal structure of a carbamoylated acetylcholinesterase. The Journal of biological chemistry, 279(6), 4856–4861. [Link]

-

Taylor, P., & Radić, Z. (2022). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 27(19), 6599. [Link]

-

Menozzi, P., et al. (2004). Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations. BMC evolutionary biology, 4, 4. [Link]

-

Hemingway, J., Callaghan, A., & Amin, A. M. (1990). Mechanisms of organophosphate and carbamate resistance in Culex quinquefasciatus from Saudi Arabia. Medical and veterinary entomology, 4(3), 275–282. [Link]

-

Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. Journal of medicinal chemistry, 55(22), 10282–10286. [Link]

-

Piazzi, L., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1258. [Link]

-

Lin, G., et al. (2008). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. Journal of biochemical and molecular toxicology, 22(5), 329–338. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Wang, Y., et al. (2014). N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst. Green Chemistry, 16(5), 2635–2641. [Link]

-

Al-Ghamdi, K. M., et al. (2022). Single and Combined Mutations of Acetylcholinesterase Gene Giving Resistance to Pirimiphos-Methyl in Musca domestica Slaughterhouse Populations. Insects, 13(2), 183. [Link]

-

Tara, S., et al. (2009). The Role of the Peripheral Anionic Site and Cation−π Interactions in the Ligand Penetration of the Human AChE Gorge. Journal of the American Chemical Society, 131(12), 4362–4371. [Link]

-

Southwest Mosquito Abatement District. (n.d.). Pesticides: Mechanisms of resistance to insecticides. Southwest Mosquito Abatement District. [Link]

-

ResearchGate. (n.d.). Structures of AChE inhibitor anti-AD drugs, classical carbamate-type... ResearchGate. [Link]

-

ResearchGate. (n.d.). inhibitory effect of carbamates in two types of cholinesterases. ResearchGate. [Link]

-

Wikipedia. (n.d.). Urea. Wikipedia. [Link]

-

Johnson, G., & Moore, S. W. (2006). The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design. Current pharmaceutical design, 12(2), 217–225. [Link]

-

Fournier, D., et al. (1993). Resistance-associated point mutations in insecticide-insensitive acetylcholinesterase. Proceedings of the National Academy of Sciences of the United States of America, 90(13), 5843–5847. [Link]

-

Moorefield, H. H. (1960). Insect Resistance to the Carbamate Insecticides. Miscellaneous publications of the Entomological Society of America, 2(1), 145–152. [Link]

-

Taylor, P., & Radić, Z. (2021). Shifts in Backbone Conformation of Acetylcholinesterases upon Binding of Covalent Inhibitors, Reversible Ligands and Substrates. International journal of molecular sciences, 22(24), 13506. [Link]

-

Kratký, M., et al. (2018). Investigation of Salicylanilide and 4-chlorophenol-based N-monosubstituted Carbamates as Potential Inhibitors of Acetyl- And Butyrylcholinesterase. Bioorganic chemistry, 80, 345–354. [Link]

-

Zhang, Y., et al. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2311311. [Link]

-

AHDB. (n.d.). The mechanisms of insecticide resistance in crop pests. AHDB. [Link]

-

Sussman, J. L., et al. (2006). Acetylcholinesterase: From 3D Structure to Function. Current opinion in structural biology, 16(5), 632–639. [Link]

-

Bourne, Y., et al. (2003). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO journal, 22(1), 1–12. [Link]

-

Wang, Y., et al. (2014). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 16(5), 2635–2641. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pesticides: Mechanisms of resistance to insecticides - Southwest Mosquito Abatement District [swmosquito.org]

- 14. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Carbamates: A Technical Guide to Ethyl N-Phenylcarbamate

For: Researchers, scientists, and drug development professionals.

Abstract: The carbamate functional group is a critical scaffold in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical exploration of ethyl N-phenylcarbamate, a key representative of this class of compounds. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and safety considerations. This document is intended to serve as a comprehensive resource, blending established scientific principles with practical, field-proven insights to empower researchers in their endeavors.

Introduction: The Significance of the Carbamate Moiety

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a versatile building block in organic synthesis. Its unique electronic and structural features impart a range of chemical and biological activities to molecules in which it is incorporated. In the realm of drug development, the carbamate moiety is a well-established pharmacophore, contributing to the efficacy of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its metabolic stability are key attributes that medicinal chemists leverage to optimize drug candidates. A notable example is the use of carbamates as cholinesterase inhibitors in the treatment of Alzheimer's disease.[1]

This guide will focus on ethyl N-phenylcarbamate, providing a detailed examination of its chemical and physical identity, synthesis pathways, and handling protocols.

Compound Identification and Physicochemical Properties

A foundational aspect of working with any chemical compound is a thorough understanding of its identity and physical characteristics.

Table 1: Chemical Identifiers for Ethyl N-Phenylcarbamate

| Identifier | Value | Source |

| CAS Number | 101-99-5 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| IUPAC Name | ethyl N-phenylcarbamate | [2] |

| Synonyms | Phenylurethane, Ethyl phenylcarbamate, Carbanilic acid, ethyl ester | [3] |

Table 2: Physicochemical Properties of Ethyl N-Phenylcarbamate

| Property | Value | Source |

| Appearance | White acicular crystals | [3] |

| Melting Point | 52-53 °C | [3] |

| Boiling Point | 238 °C | [3] |

| Solubility | Slightly soluble in water; freely soluble in alcohol and ether. | [4] |

| Density | 1.1064 g/cm³ at 20 °C | [3] |

The physicochemical properties of ethyl N-phenylcarbamate, such as its moderate lipophilicity and defined melting point, are critical parameters that influence its behavior in various applications, from reaction kinetics to formulation development.

Synthesis of Ethyl N-Phenylcarbamate: A Mechanistic Perspective

The synthesis of carbamates can be approached through several routes. For ethyl N-phenylcarbamate, a common and illustrative method involves the reaction of an isocyanate with an alcohol.

Synthesis via Phenyl Isocyanate and Ethanol

This method provides a direct and efficient route to the desired product. The reaction proceeds via a nucleophilic addition of the alcohol to the highly electrophilic carbonyl carbon of the isocyanate.

Caption: Synthesis workflow for ethyl N-phenylcarbamate via phenyl isocyanate and ethanol.

Experimental Protocol:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isocyanate (1.0 eq) in an anhydrous aprotic solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reaction: To the stirred solution, add ethanol (1.05 eq) dropwise at a rate that maintains the reaction temperature below 30 °C. The slight excess of ethanol ensures the complete consumption of the isocyanate.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield the pure ethyl N-phenylcarbamate as a white crystalline solid.

The choice of anhydrous conditions is critical to prevent the unwanted side reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to aniline.

Analytical Characterization

The identity and purity of the synthesized ethyl N-phenylcarbamate must be confirmed through rigorous analytical techniques.

Table 3: Analytical Data for Ethyl N-Phenylcarbamate

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), the aromatic protons, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the ethyl group carbons, and the aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the N-H stretch, C=O stretch, and C-O stretch. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

The combination of these analytical methods provides a comprehensive and self-validating system to confirm the structure and purity of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling ethyl N-phenylcarbamate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[3]

-

Handling Precursors: Phenyl isocyanate is a lachrymator and a respiratory irritant. It should be handled with extreme care in a fume hood.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

A comprehensive review of the Safety Data Sheet (SDS) for ethyl N-phenylcarbamate and all other reagents is mandatory before commencing any experimental work.

Conclusion

Ethyl N-phenylcarbamate serves as a valuable case study for understanding the chemistry of carbamates. Its synthesis, characterization, and handling illustrate fundamental principles that are broadly applicable to this important class of compounds. The methodologies and insights presented in this guide are intended to provide researchers with a solid foundation for their work with carbamates, fostering both innovation and a culture of safety in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. Retrieved from [Link]

-

The Good Scents Company (2024). ethyl N-phenylcarbamate. Retrieved from [Link]

Sources

- 1. Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Genesis and Evolution of Phenylmethoxycarbamate Compounds: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of phenylmethoxycarbamate compounds. This class of therapeutic agents, born from the systematic modification of earlier skeletal muscle relaxants, represents a significant chapter in the history of medicinal chemistry. We will traverse the historical lineage from the early observations of mephenesin's transient effects to the development of the clinically significant muscle relaxant, methocarbamol. This guide will detail the pivotal scientific minds and laboratories, the evolution of synthetic pathways, and the analytical methodologies crucial for the characterization of these compounds. Furthermore, we will delve into their mechanism of action, structure-activity relationships, and key pharmacokinetic and toxicological properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of pharmaceuticals.

The Precursor Landscape: The Promise and Peril of Mephenesin

The story of phenylmethoxycarbamates begins not with the carbamate moiety itself, but with a related aryloxy propanediol, mephenesin (3-(o-tolyloxy)-1,2-propanediol). In 1946, while working at British Drug Houses, Dr. Frank M. Berger observed the profound muscle-relaxant and tranquilizing effects of mephenesin in laboratory animals.[1][2][3] This discovery was a serendipitous outcome of research aimed at finding a preservative for penicillin.[1][3]

Mephenesin demonstrated a novel mechanism of action for a muscle relaxant, acting centrally on the spinal cord and brainstem to depress polysynaptic reflexes.[4][5] However, its clinical utility was severely hampered by a short duration of action and a low therapeutic index, meaning the effective dose was close to the toxic dose.[6] These limitations spurred further research to develop derivatives with improved pharmacokinetic profiles and a wider safety margin.

The Carbamate Revolution: Meprobamate and the Dawn of Tranquilizers

The quest for a superior alternative to mephenesin led Dr. Berger, after his move to Wallace Laboratories, and chemist Bernard John Ludwig, to synthesize a series of carbamate derivatives.[3][5] Their rationale was that the addition of carbamate groups would protect the molecule from rapid metabolic breakdown. This research culminated in the synthesis of meprobamate in May 1950.[7]

Meprobamate, marketed as Miltown, became a blockbuster drug in the 1950s and is often credited with ushering in the age of tranquilizers.[5] Its success demonstrated the viability of the carbamate functional group in modulating the pharmacological properties of propanediol-based compounds.

The Rise of Phenylmethoxycarbamates: The Development of Methocarbamol

Building on the success of meprobamate and the foundational understanding of mephenesin's action, researchers at the A.H. Robins Company sought to develop a muscle relaxant with an improved therapeutic profile.[6][8] Their efforts led to the development of methocarbamol (3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate), which was approved for medical use in the United States in 1957.[6]

Methocarbamol, sold under the brand name Robaxin, is a carbamate derivative of guaifenesin (a glyceryl guaiacolate).[9] The key structural feature that places it in the phenylmethoxycarbamate class is the methoxyphenoxy group attached to the propanediol backbone. This modification, along with the carbamate ester, conferred desirable properties, including effective central muscle relaxant activity with a favorable safety profile.[6][10]

Synthesis of Methocarbamol: From Guaiacol to a Muscle Relaxant

The synthesis of methocarbamol typically begins with guaiacol , a naturally occurring phenolic compound. The general synthetic pathway involves the reaction of guaiacol with a glycerol derivative, followed by carbamoylation.

A common route involves the reaction of guaiacol with 3-chloro-1,2-propanediol to form guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). Guaifenesin is then reacted with a carbamoylating agent, such as phosgene followed by ammonia, or more modern and safer reagents, to introduce the carbamate group at the primary alcohol position.[11]

Detailed Experimental Protocol: Synthesis of Methocarbamol from Guaifenesin

The following protocol is a representative example of the synthesis of methocarbamol from guaifenesin.

Materials:

-

Guaifenesin (99% purity)

-

Isopropanol

-

Ammonia gas

-

Ethanol

Procedure:

-

Dissolve 122 g of guaifenesin in 450 ml of isopropanol in a suitable reaction vessel equipped with a gas inlet and stirring mechanism.[12]

-

Maintain the reaction temperature between 20-25°C.[12]

-

Bubble ammonia gas through the solution for 4-8 hours with continuous stirring.[12] This step leads to the formation of both methocarbamol and its β-isomer impurity.[12]

-

After the reaction is complete, the solid product (methocarbamol) will precipitate.

-

Isolate the solid product by filtration.

-

Recrystallize the crude methocarbamol from ethanol to yield the pure compound.[12]

Mechanism of Action: A Central Nervous System Depressant

The precise mechanism of action of methocarbamol, like many centrally acting muscle relaxants, has not been definitively established.[4] However, it is understood to be a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties.[4][13] It does not act directly on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[4]

The muscle relaxant effects are believed to result from the depression of polysynaptic reflexes in the spinal cord and subcortical areas of the brain.[12] This leads to a reduction in skeletal muscle hyper-reactivity without a significant loss of voluntary muscle control.

Structure-Activity Relationships (SAR)

The development of methocarbamol from mephenesin provides a classic example of structure-activity relationship (SAR) driven drug design. The key structural modifications and their impact on activity are summarized below:

| Compound | Key Structural Features | Pharmacological Outcome |

| Mephenesin | Aryloxy propanediol | Short duration of action, low therapeutic index.[6] |

| Meprobamate | Propanediol dicarbamate | Increased duration of action, tranquilizing effects.[5] |

| Guaifenesin | Guaiacol glyceryl ether | Expectorant properties. |

| Methocarbamol | Guaiacol glyceryl ether carbamate | Enhanced muscle relaxant properties, improved therapeutic index compared to mephenesin.[6] |

The addition of the carbamate moiety in methocarbamol is crucial for its enhanced duration of action compared to mephenesin. The methoxy group on the phenyl ring also plays a role in its pharmacological profile.

Analytical Methodologies

The analysis of phenylmethoxycarbamates like methocarbamol in pharmaceutical formulations and biological matrices relies heavily on modern chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful tool for the quantification of methocarbamol and its metabolites. A reversed-phase HPLC method is typically employed for separation.

Detailed Experimental Protocol: HPLC-MS/MS Analysis of Methocarbamol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: X-Bridge C8 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[14]

-

Mobile Phase: Methanol: water: triethylamine (70:30, 0.1% by volume), with the pH adjusted to 3.00 using o-phosphoric acid.[14]

-

Flow Rate: 2.00 mL/min.[14]

-

Detection Wavelength (UV): 254.00 nm.[14]

Sample Preparation (for plasma):

-

To a 1.5 mL centrifuge tube, add 100 µL of human plasma.

-

Add an internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Inject the supernatant into the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and purity assessment of methocarbamol. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Detailed Experimental Protocol: ¹H and ¹³C NMR Analysis of Methocarbamol

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Weigh approximately 5-10 mg of methocarbamol.[15]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[15]

-

Transfer the solution to a 5 mm NMR tube.[15]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Methocarbamol is well-absorbed after oral administration, with an onset of action within 30 minutes.[12] It is metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation.[4]

| Parameter | Value | Reference |

| Bioavailability | Well absorbed orally | [12] |

| Onset of Action | 30 minutes | [12] |

| Plasma Protein Binding | 46-50% | [4] |

| Elimination Half-life | 1-2 hours | [4] |

| Metabolism | Hepatic (dealkylation, hydroxylation, conjugation) | [4] |

| Excretion | Primarily as inactive metabolites in urine | [4] |

Toxicological Data

Methocarbamol is generally considered to have a low potential for abuse compared to other muscle relaxants like carisoprodol.[4] Acute toxicity studies have been conducted to determine its safety profile.

| Species | Route of Administration | LD₅₀ |

| Mouse | Oral | 1320 mg/kg |

| Rat | Oral | 2240 mg/kg |

Note: LD₅₀ values can vary between studies and should be interpreted with caution.

Conclusion

The discovery and development of phenylmethoxycarbamate compounds, exemplified by methocarbamol, highlight a successful chapter in rational drug design. By systematically modifying the structure of the pioneering but flawed muscle relaxant mephenesin, scientists were able to create a class of drugs with a significantly improved therapeutic window. This journey, from the early observations of Frank M. Berger to the commercialization of Robaxin by A.H. Robins, underscores the importance of understanding structure-activity relationships, metabolism, and pharmacokinetics in the development of safer and more effective medicines. The analytical techniques detailed herein remain the cornerstone for ensuring the quality, purity, and efficacy of these important therapeutic agents.

References

-

Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation. (2025). PMC. [Link]

-

Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. (2020). Journal of Applied Pharmaceutical Science. [Link]

-

Methocarbamol - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Methocarbamol. (2024). StatPearls. [Link]

-

Meprobamate - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Journey of a Psychopharmacological Pioneer. (2000). The New York Academy of Sciences. [Link]

-

Methocarbamol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Methocarbamol (Robaxin): Muscle Relaxant. (n.d.). Cleveland Clinic. [Link]

- Process for the preparation of methocarbamol - Google Patents. (n.d.).

-

Centrally Acting Muscle Relaxants: Therapeutic Uses. (2023). JoVE. [Link]

-

Determination of methocarbamol concentration in human plasma by high performance liquid chromatography mass spectrometry. (2025). ResearchGate. [Link]

- Process for the manufacture of methocarbamol - Google Patents. (n.d.).

-

A.H. Robins Company - Virginia Museum of History & Culture. (n.d.). Virginia Museum of History & Culture. [Link]

-

Meprobamate - chemeurope.com. (n.d.). chemeurope.com. [Link]

-

Synthesis of methocarbamol from guaifenesin. (a) methocarbamol and (b) β-isomer of methocarbamol. (n.d.). ResearchGate. [Link]

-

Quantitative structure-activity relationship analysis of the pharmacology of para -substituted methcathinone analogues. (2025). ResearchGate. [Link]

-

Descriptive statistics of pharmacokinetic variables of methocarbamol. (n.d.). ResearchGate. [Link]

-

Method Development, Validation and Degradation Studies of Methocarbamol from Methocarbamol Injection. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging. (2017). UCL Discovery. [Link]

-

Miltown creator launched new era of medications. (2008). Los Angeles Times. [Link]

-

A. H. Robins Company | American company. (n.d.). Britannica. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]

-

Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

-

Methocarbamol: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. [Link]

-

Frank Berger: Inventor of the first tranquilliser. (2008). The Independent. [Link]

-

1H and 13C NMR Experiments and Chemical Shifts Calculations on Gossypol: a Compound Extracted from Cottonseeds. (n.d.). auremn. [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. [Link]

-

ANALGESIC & MUSCLE RELAXANT CAPLETS. (2013). FDA. [Link]

-

Robins Runs for Shelter. (1985). TIME. [Link]

-

The Dawn of Anxiolytics: Frank M. Berger, 1913–2008. (n.d.). Psychiatry Online. [Link]

-

How Long Does Methocarbamol Stay In Your System? (2020). Addiction Resource. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. [Link]

-

Frank M. Berger; Pioneer in Mood-Changing Drugs. (2008). The Washington Post. [Link]

-

Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. [Link]

-

Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube. [Link]

-

E. Claiborne Robins - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. The Journey of a Psychopharmacological Pioneer - NYAS [nyas.org]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. Frank M. Berger; Pioneer in Mood-Changing Drugs - The Washington Post [washingtonpost.com]

- 4. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Meprobamate - Wikipedia [en.wikipedia.org]

- 6. Methocarbamol - Wikipedia [en.wikipedia.org]

- 7. Meprobamate [chemeurope.com]

- 8. virginiahistory.org [virginiahistory.org]

- 9. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. Quantitative analysis of methocarbamol in solid dosage forms with 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of N-Phenylmethoxycarbamate Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the diverse biological activities of N-phenylmethoxycarbamate derivatives, a class of compounds demonstrating significant potential in the fields of agriculture and medicine. Designed for researchers, scientists, and professionals in drug and pesticide development, this document delves into the core scientific principles governing the fungicidal, herbicidal, and insecticidal properties of these molecules. We will explore their mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Introduction to N-Phenylmethoxycarbamates

N-phenylmethoxycarbamates are a class of organic compounds characterized by a carbamate functional group where the nitrogen atom is substituted with both a phenyl and a methoxy group. This structural motif has proven to be a versatile scaffold for the development of biologically active molecules. The electronic and steric properties conferred by the phenyl and methoxy substituents play a crucial role in the interaction of these derivatives with their biological targets, leading to a range of potent activities. This guide will dissect these activities, providing a comprehensive overview for researchers seeking to explore and harness the potential of this chemical class.

Fungicidal Activity: Disrupting the Fungal Cytoskeleton

A significant area of interest for N-phenylmethoxycarbamate derivatives is their potent fungicidal activity against a range of plant pathogenic fungi.[1][2] Several studies have demonstrated their efficacy against challenging pathogens such as Gibberella zeae, Pyricularia oryzae, Botrytis cinerea, and Erysiphe graminis.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary fungicidal mechanism of many carbamate derivatives, including N-phenylmethoxycarbamates, is the disruption of microtubule dynamics through binding to β-tubulin.[3][4] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

By binding to β-tubulin, these compounds inhibit its polymerization into microtubules.[4] This disruption of microtubule assembly leads to a cascade of detrimental effects within the fungal cell, including the arrest of mitosis and the cessation of cell division, ultimately resulting in fungal cell death.[4] The binding of phenylcarbamates to β-tubulin can be influenced by specific amino acid residues within the protein, and mutations in these residues can lead to fungicide resistance.[3]

Caption: Mechanism of fungicidal action of N-phenylmethoxycarbamates.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of N-phenylmethoxycarbamate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[5][6] Generally, the presence of electron-withdrawing groups, such as halogens (chlorine, bromine), on the phenyl ring enhances fungicidal activity.[5] The position of these substituents is also critical, with certain substitution patterns leading to optimal interaction with the target site on β-tubulin. The exploration of these relationships is a key area of research for the rational design of novel and more effective fungicides.[7]

Experimental Protocol: In Vitro Fungicidal Screening

This protocol outlines a standard method for evaluating the in vitro fungicidal activity of N-phenylmethoxycarbamate derivatives against a target fungal pathogen.

Objective: To determine the concentration-dependent inhibitory effect of test compounds on the mycelial growth of a selected fungus.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Test compounds (N-phenylmethoxycarbamate derivatives)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Pure culture of the target fungus

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow the target fungus on PDA plates at 25-28°C for 5-7 days to obtain a mature culture.[8]

-

-

Preparation of Test Solutions:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Prepare serial dilutions of the stock solutions to achieve the desired final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

-

-

Poisoned Food Technique:

-

Autoclave the PDA medium and allow it to cool to 45-50°C.

-

Add the appropriate volume of each test compound dilution to the molten PDA to achieve the final desired concentrations. Also prepare a solvent control (PDA with solvent only) and a negative control (PDA only).

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile 5 mm cork borer, cut mycelial discs from the periphery of a mature fungal culture.

-

Place one mycelial disc, mycelium-side down, in the center of each prepared PDA plate (test compounds, solvent control, and negative control).

-

-

Incubation:

-

Incubate the plates at 25-28°C in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.

-

Calculate the percentage of inhibition of mycelial growth for each concentration using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by plotting the percentage of inhibition against the log of the compound concentration and performing a probit analysis.

-

Caption: Mechanism of herbicidal action of N-phenylmethoxycarbamates.

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of N-phenylmethoxycarbamate derivatives is highly dependent on the substitution pattern of the phenyl ring. [9][10]Studies on related N-benzyl-2-methoxybenzamides have shown that a methoxy group at the 2-position of the benzoyl moiety is crucial for activity. [9]Furthermore, the introduction of small substituents at the meta- or para-position of the benzylamine moiety can be beneficial. [9]For N-(arylmethoxy)-2-chloronicotinamides, derivatives with dichloro-substituents on the benzyl ring have shown excellent herbicidal activity. [11]These findings highlight the importance of fine-tuning the electronic and steric properties of the molecule to achieve optimal herbicidal potency.

Experimental Protocol: Seed Germination and Early Seedling Growth Bioassay

This protocol describes a common method for assessing the pre-emergent herbicidal activity of test compounds.

Objective: To evaluate the effect of N-phenylmethoxycarbamate derivatives on the seed germination and early growth of a model weed species.

Materials:

-

Seeds of a model weed species (e.g., radish, Raphanus sativus)

-

Test compounds

-

Solvent (e.g., acetone or ethanol)

-

Filter paper

-

Petri dishes

-

Growth chamber or incubator

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of the test compounds in a suitable solvent.

-

Prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 200 ppm).

-

-

Bioassay Setup:

-

Place a sheet of filter paper in each Petri dish.

-

Apply a known volume (e.g., 2 mL) of each test solution to the filter paper in the respective Petri dishes.

-

Allow the solvent to evaporate completely in a fume hood.

-

Place a predetermined number of seeds (e.g., 10-20) evenly on the treated filter paper.

-

Add a specific volume of distilled water (e.g., 5 mL) to each Petri dish to moisten the filter paper.

-

Include a solvent control (filter paper treated with solvent only) and a negative control (filter paper with distilled water only).

-

-

Incubation:

-

Seal the Petri dishes with parafilm to prevent moisture loss.

-

Incubate the dishes in a growth chamber with controlled temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

-

-

Data Collection and Analysis:

-

After a set period (e.g., 5-7 days), count the number of germinated seeds in each dish.

-

Measure the root and shoot length of the seedlings.

-

Calculate the percentage of germination inhibition and the percentage of growth inhibition for both root and shoot compared to the control.

-

Determine the GR50 (concentration causing 50% growth reduction) for each parameter.

-

Caption: Workflow for herbicidal activity bioassay.

Quantitative Data on Herbicidal Activity

| Compound Type | Target Weed | IC50 (µM) | Reference |

| N-(arylmethoxy)-2-chloronicotinamide (5f) | Lemna paucicostata (duckweed) | 7.8 | [11] |

| N-benzyl-2-methoxybenzamide (4, 43, 44) | Abutilon theophrasti, Amaranthus retroflexus | 100% inhibition at 150 g a.i. ha-1 | [9] |

Insecticidal Activity: Targeting the Nervous System

The carbamate scaffold is well-established in the field of insecticides, and N-phenylmethoxycarbamate derivatives are also being explored for their potential in pest control. Their primary mode of action is the disruption of the insect nervous system.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The principal mechanism of insecticidal action for carbamates is the inhibition of the enzyme acetylcholinesterase (AChE). [12]AChE is a critical enzyme in the nervous system of insects and vertebrates, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic clefts. This enzymatic degradation terminates the nerve signal.

N-phenylmethoxycarbamate derivatives act as competitive inhibitors of AChE. They bind to the active site of the enzyme, forming a carbamoylated enzyme complex that is much more stable and slower to hydrolyze than the acetylated enzyme formed with ACh. [12]This leads to the accumulation of ACh in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. The kinetics of this inhibition, including the rates of carbamylation and decarbamylation, are crucial for determining the potency and duration of the insecticidal effect. [12]

Caption: Mechanism of insecticidal action of N-phenylmethoxycarbamates.

Structure-Activity Relationship (SAR) Insights

The insecticidal potency of carbamates is intricately linked to their molecular structure, which dictates their affinity for the AChE active site. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships. [13]For phenyl N-methylcarbamates, the nature and position of substituents on the phenyl ring significantly impact their inhibitory activity. The overall shape, size, and electronic properties of the molecule must be complementary to the enzyme's active site for effective binding and inhibition.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol details a colorimetric method for measuring the in vitro inhibition of AChE by N-phenylmethoxycarbamate derivatives, based on the Ellman's method.

Objective: To determine the IC50 (concentration causing 50% inhibition) of test compounds against AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or other source)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds

-

Solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in distilled water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (or solvent for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI and DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The yellow color is produced by the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the control (solvent only).

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion and Future Perspectives

N-phenylmethoxycarbamate derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their efficacy as fungicidal, herbicidal, and insecticidal agents stems from their ability to interact with specific and vital molecular targets in the respective organisms. The detailed understanding of their mechanisms of action, coupled with the elucidation of structure-activity relationships, provides a solid foundation for the rational design of new and improved derivatives.

The experimental protocols provided in this guide offer a starting point for researchers to evaluate the potential of novel N-phenylmethoxycarbamate compounds. Future research should focus on optimizing the potency and selectivity of these derivatives to enhance their efficacy while minimizing potential off-target effects. Furthermore, investigations into their environmental fate and toxicological profiles will be crucial for their development as safe and sustainable solutions in agriculture and beyond. The versatility of the N-phenylmethoxycarbamate scaffold ensures that it will remain an area of active research for years to come.

References

-

Zhang, H., Wang, J., Ji, Z., Sun, X., Tian, Q., Wei, S., & Ji, Z. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(6), 2804-2811. [Link]

- Burak, G. N., & Yukhymenko, V. I. (2021). Synthesis and Fungicidal Activity of Methyl N-methoxy-N- phenylcarbamates. Journal of Faculty of Pharmacy of Ankara University, 45(1), 123-131.

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

Goldblum, A., Yoshimoto, M., & Hansch, C. (1981). Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase. Journal of agricultural and food chemistry, 29(2), 277–288. [Link]

-

Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Silman, I., & Sussman, J. L. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Biochemical Journal, 363(Pt 3), 743–751. [Link]

- Burak, G. N. (2019). Synthesis and Fungicidal Activity of Methyl N-methoxy-N- phenylcarbamates. Ukrainian Chemistry Journal, 85(11), 61-67.

-

U.S. Environmental Protection Agency. (n.d.). Analytical Methods to Analyze Pesticides and Herbicides. [Link]

- Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & May, G. S. (2007). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Plant Disease, 91(5), 575-581.

-

Hollomon, D. W., Butters, J. A., & Kendall, S. J. (1998). Fungal beta-tubulin, expressed as a fusion protein, binds benzimidazole and phenylcarbamate fungicides. Antimicrobial agents and chemotherapy, 42(9), 2171–2173. [Link]

-

Burak, G. N., & Yukhymenko, V. I. (2018). Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates. ResearchGate. [Link]

-

Song, B. A., et al. (2016). Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. Chinese Journal of Organic Chemistry, 36(7), 1641-1649. [Link]

-

Zhang, H., Wang, J., Ji, Z., Sun, X., Tian, Q., Wei, S., & Ji, Z. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest management science, 77(6), 2804–2811. [Link]

-

Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

-

Kumar, A., & Singh, R. (2017). The In Vitro Screening of Fungicides. International Journal of Pure & Applied Bioscience, 5(4), 2020-2024. [Link]

- Jordan, D. N., Steckel, L. E., & Bond, J. (2018). Effects of Herbicide Management Practices on the Weed Density and Richness in 2,4-D- Resistant Cropping Systems in Indiana. Weed Technology, 32(4), 443-450.

-